Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate: is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . It is commonly used in organic synthesis and as a biochemical reagent in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-aminopropyl)phenylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide . The reaction conditions are mild, often conducted at room temperature, and the reaction time is relatively short .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, tetrabutylammonium iodide.
Major Products Formed:
Oxidation Products: Corresponding N-oxides and carboxylic acids .
Reduction Products: Amines and alcohols .
Substitution Products: Various N-substituted carbamates .
Scientific Research Applications
Chemistry: Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate is used as a protecting group in organic synthesis to protect amine functionalities during multi-step reactions .
Biology: In biological research, it is used as a biochemical reagent to study enzyme mechanisms and protein interactions .
Medicine: The compound is investigated for its potential use in drug development and as a building block for synthesizing pharmaceutical intermediates .
Industry: In the industrial sector, it is used in the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate involves its interaction with nucleophiles and electrophiles . The compound can form stable complexes with various substrates, facilitating chemical transformations . The molecular targets include amine groups and carbamate functionalities , which are crucial in many biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate
- This compound
- This compound
Uniqueness: this compound is unique due to its high stability and versatility in various chemical reactions . Its ability to act as a protecting group and its biocompatibility make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-9-5-4-7-11(12)8-6-10-15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWVQJVELMSZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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